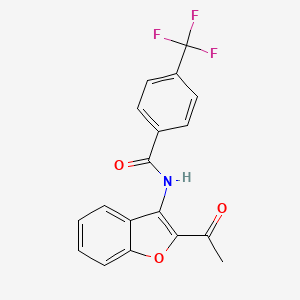

![molecular formula C18H25N5O3S B5552317 2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of molecules that are structurally complex, with multiple functional groups that contribute to its diverse chemical and physical properties. It is related to sulfonamide-based compounds, which are known for their various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of sulfonamides with aldehydes or ketones in the presence of catalysts or under specific conditions to form Schiff bases. For compounds similar to the one , synthesis could involve multiple steps, including the formation of the core pyrimidinyl and morpholinyl structures followed by their subsequent functionalization with dimethylamino and benzenesulfonamide groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic benzene ring, which is further substituted with various groups such as dimethylamino, pyrimidinyl, and morpholinyl. These substitutions significantly influence the molecule's electronic distribution, molecular geometry, and intermolecular interactions, contributing to its overall stability and reactivity.

Chemical Reactions and Properties

Sulfonamide derivatives can undergo a range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and hydrogen bonding interactions. The specific chemical reactions and properties of the compound would depend on the nature of its substituents and the electronic effects they impart on the molecule.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, are influenced by the molecular structure and the intermolecular forces present. For instance, the presence of the morpholinyl group might enhance the solubility in organic solvents, while the aromatic benzene ring could contribute to higher melting points and crystallinity.

Chemical Properties Analysis

Chemically, the compound's reactivity is influenced by the electron-withdrawing or electron-donating nature of its substituents. The sulfonamide group is typically electron-withdrawing, which can affect the acidity of adjacent hydrogen atoms and the reactivity of the molecule towards nucleophilic attack. Additionally, the compound's ability to form hydrogen bonds can influence its chemical stability and interactions with biological molecules.

References:

- Sowrirajan, S., Elangovan, N., Ajithkumar, G., & Manoj, K. (2022). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. Polycyclic Aromatic Compounds, 42, 7616-7631. Consensus.

- Rublova, L., Zarychta, B., Olijnyk, V., & Mykhalichko, B. (2017). Synthesis, crystal and molecular-electronic structure, and kinetic investigation of two new sterically hindered isomeric forms of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Journal of Molecular Structure, 1137, 1-8. Consensus.

Aplicaciones Científicas De Investigación

Pharmacokinetic Properties

- Study of Endothelin Antagonists: A compound structurally similar to 2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide, known as TA-0201, has been identified as a novel orally active non-peptide antagonist for endothelin receptors. Research involving TA-0201, which may share properties with the compound , has led to the development of a sensitive method for determining plasma and tissue concentrations in rats. This method is essential for studying the pharmacokinetic properties of TA-0201 and its metabolites (Ohashi, Nakamura, & Yoshikawa, 1999).

Biochemical Analysis and Enzyme Inhibition

- Antioxidant and Enzyme Inhibitory Profile: A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties, which are structurally related to the compound , have shown moderate antioxidant activity and significant inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Molecular Structure and Spectroscopic Studies

- Spectroscopic and Molecular Structure Investigation: N-(4,6-Dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, a similar compound, has undergone comprehensive theoretical and experimental structural studies. These studies include analyses like FT IR, 1H NMR, UV-Vis, and MS, which are crucial for understanding the stability and electronic structures of these molecules (Mansour & Ghani, 2013).

Antimicrobial Activity

- Antimicrobial Evaluation: Synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, similar to the compound of interest, has been conducted for use as antimicrobial agents. These compounds displayed significant activity against Gram-positive bacteria, highlighting their potential in addressing bacterial infections (2020).

Antimycobacterial Activity

- Evaluation Against Mycobacterium tuberculosis: Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and screened for activity against Mycobacterium tuberculosis. The most potent compounds in this study exhibited significant antimycobacterial activity, which is crucial for developing new treatments against tuberculosis (Ghorab et al., 2017).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria.

Propiedades

IUPAC Name |

2,5-dimethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-14-3-4-15(2)16(11-14)27(24,25)22-6-5-19-17-12-18(21-13-20-17)23-7-9-26-10-8-23/h3-4,11-13,22H,5-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQOWKGTEFBCOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)

![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)

![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)

![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)